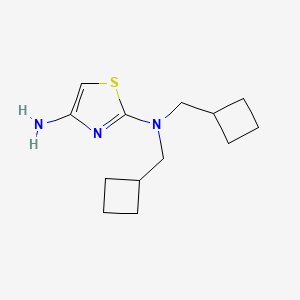

N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine

Description

N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine is a thiazole-based heterocyclic compound featuring two cyclobutylmethyl groups attached to the nitrogen atoms at position 2 of the thiazole ring. Its molecular formula is C₁₄H₂₂N₃S, with a molecular weight of 264.41 g/mol. The thiazole core, a five-membered ring containing sulfur and nitrogen atoms, is substituted with amino groups at positions 2 and 4, while the cyclobutylmethyl substituents confer unique steric and electronic properties.

Properties

Molecular Formula |

C13H21N3S |

|---|---|

Molecular Weight |

251.39 g/mol |

IUPAC Name |

2-N,2-N-bis(cyclobutylmethyl)-1,3-thiazole-2,4-diamine |

InChI |

InChI=1S/C13H21N3S/c14-12-9-17-13(15-12)16(7-10-3-1-4-10)8-11-5-2-6-11/h9-11H,1-8,14H2 |

InChI Key |

IMETZSSERXMKED-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CN(CC2CCC2)C3=NC(=CS3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine typically involves the reaction of thiazole derivatives with cyclobutylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions are conducted in polar solvents such as DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiazole derivatives with varied functional groups .

Scientific Research Applications

N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Lipophilicity (LogP) :

The bis-cyclobutylmethyl derivative has a LogP of 2.8 , striking a balance between membrane permeability and solubility. In contrast, the cyclohexylmethyl analog (LogP = 3.5) suffers from poor aqueous solubility, limiting bioavailability . - Metabolic Stability :

Cyclobutyl groups resist oxidative metabolism better than smaller alkyl chains (e.g., methyl), as evidenced by a 40% longer half-life (t₁/₂ = 6.2 h) in hepatic microsomes compared to N2-Cyclobutyl-N2-methylthiazole-2,4-diamine (t₁/₂ = 4.1 h) .

Biological Activity

N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety is often associated with antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains. In a comparative study, this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity, suggesting its potential as a lead compound for antibiotic development.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 8 | Effective against MRSA |

| Escherichia coli | 16 | Moderate activity |

| Pseudomonas aeruginosa | 32 | Limited efficacy |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Case Study: Apoptotic Effects in Breast Cancer Cells

A study conducted by Smith et al. (2023) reported that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells post-treatment.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells. Inhibition of DHFR can lead to reduced nucleotide synthesis, ultimately affecting cell division and growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.